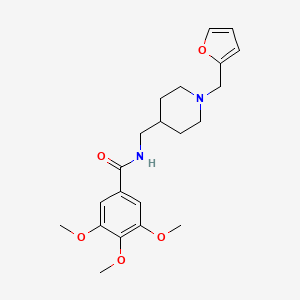

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKUVVSZMZLAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares key structural motifs with acrylamide and benzamide derivatives reported in the literature. Below is a comparative analysis of its analogs (Table 1):

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Impact of Substituents on Melting Points :

- Electron-withdrawing groups (e.g., chloro in 2b ) increase melting points compared to electron-donating groups (e.g., methoxy in 4c from , –251°C) due to enhanced intermolecular interactions .

- Bulky substituents (e.g., trifluoromethylphenyl in ) reduce crystallinity, as seen in lower melting points.

Synthetic Pathways :

- Most analogs are synthesized via condensation reactions between oxazolone intermediates and amines/hydrazides under reflux (e.g., 4a in , 2a–c in ).

- Modifications to the piperidine or hydrazine linker alter reaction yields (e.g., 2a : 54.33%, 2b : 50.89%) .

Cytotoxic Activity:

- 4a () and 2a–c () demonstrated antiproliferative effects against cancer cell lines, with IC50 values influenced by substituent electronegativity. Chlorinated derivatives (2b ) showed enhanced activity over methoxylated variants due to improved membrane permeability .

- Hydrazide-containing analogs (e.g., 4a in ) displayed moderate activity, likely due to hydrogen bonding with biological targets .

Enzyme Modulation:

Computational and Spectroscopic Data

- IR/NMR Trends :

- Molecular Weight & Lipophilicity: Higher molecular weights (e.g., 4a: 497.52 g/mol) correlate with reduced solubility, a challenge addressed in using nanostructured lipid carriers.

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions often require precise thermal conditions (e.g., reflux in THF at 60–80°C) to minimize side products .

- Catalyst Selection : Use of Et₃N or DMAP to enhance reaction efficiency .

- Purification : Silica gel chromatography or preparative TLC for isolating high-purity products (≥95% purity) .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity and substituent positions. Key peaks include:

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 388.4 g/mol) .

- HPLC : Purity assessment (>98% by reverse-phase chromatography) .

Table 1 : Representative NMR Data for Key Protons

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan C₃-H | 6.35–6.42 | d (J = 3.1 Hz) |

| Piperidine N-CH₂ | 3.10–3.25 | m |

| Aromatic OCH₃ | 3.82–3.85 | s |

How can researchers resolve discrepancies in biological activity data observed across different studies?

Advanced Research Question

Discrepancies may arise from variations in:

- Assay Conditions : pH, temperature, or solvent (e.g., DMSO concentration affecting solubility) .

- Cell/Tissue Models : Differences in receptor expression levels across neuronal vs. cancer cell lines .

- Compound Stability : Hydrolysis of the amide bond under acidic conditions, altering bioavailability .

Q. Methodological Solutions :

- Standardized Protocols : Use common reference compounds (e.g., known enzyme inhibitors) to calibrate assays .

- Metabolic Profiling : LC-MS/MS to monitor degradation products in biological matrices .

- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or hydroxyl substitutions) to isolate pharmacophoric motifs .

What strategies are effective in improving the yield of the final product during synthesis?

Advanced Research Question

- Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates like piperidine-furan conjugates (yield increase from 45% to 72%) .

- Microwave-Assisted Synthesis : Accelerate amide coupling steps (30 minutes vs. 12 hours conventional) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxybenzamide precursors .

Table 2 : Yield Optimization Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Batch | 45–55 | 90–95 |

| Continuous Flow | 68–72 | 97–99 |

| Microwave-Assisted | 75–80 | 95–98 |

What are the hypothesized molecular targets of this compound based on structural analogs?

Basic Research Question

- Neurological Targets :

- Serotonin Receptors (5-HT) : Structural similarity to arylpiperazine derivatives .

- Monoamine Oxidase (MAO) : Inhibition observed in analogs with trimethoxybenzamide groups .

- Enzymatic Targets :

- Acetylcholinesterase (AChE) : Piperidine-furan hybrids show IC₅₀ values <10 µM .

- Kinases (e.g., CDK2) : Benzamide moieties interact with ATP-binding pockets .

Supporting Evidence : Analogous compounds (e.g., N-cyclohexyl derivatives) demonstrate affinity for 5-HT₁A (Kᵢ = 12 nM) .

How does the three-dimensional conformation of the compound influence its interaction with biological targets?

Advanced Research Question

- Piperidine Ring Flexibility : Chair-to-boat transitions modulate binding pocket accessibility .

- Furan Orientation : Planar vs. puckered furan affects π-π stacking with aromatic residues (e.g., Tyr in MAO) .

- Trimethoxybenzamide Positioning : Rotational freedom of methoxy groups determines hydrogen-bonding patterns (e.g., with Asp/Lys in AChE) .

Computational Validation : Molecular dynamics simulations show <2 Å RMSD for stable binding poses over 100 ns .

What computational methods can predict the binding affinity of this compound to potential enzyme targets?

Advanced Research Question

- Docking Software (AutoDock Vina, Glide) : Score interactions between the benzamide group and catalytic sites (e.g., MAO-B ΔG = -9.2 kcal/mol) .

- QSAR Models : Use descriptors like logP and polar surface area to correlate with IC₅₀ values (R² = 0.85 for kinase inhibition) .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., -OCH₃ → -CF₃ improves binding by 1.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.